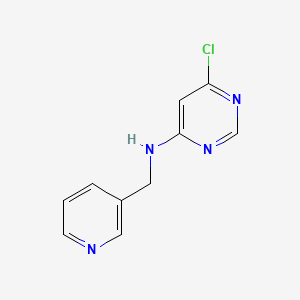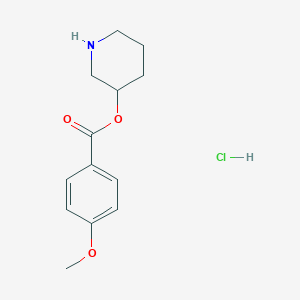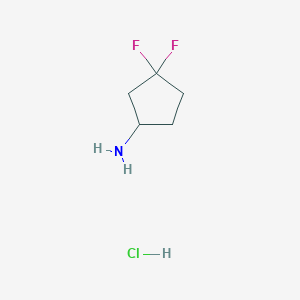
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Descripción general
Descripción
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is a chemical compound with the molecular formula C10H9ClN4 . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, has been reported in several studies . One common method involves the reaction of 1,3-dicarbonyl compounds with 5-aminopyrazole . Another approach involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene under Sonogashira coupling conditions .Molecular Structure Analysis
The molecular structure of 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is characterized by a pyrimidine ring attached to a pyridine ring via a methylene bridge, with a chlorine atom attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, can undergo various chemical reactions. For instance, they can react with 1,3-dicarbonyl compounds, enaminonitriles, alkynes, and (trimethylsilyl) acetylene . The specific reactions and products depend on the reaction conditions and the specific substituents on the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is 220.66 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the retrieved sources.Aplicaciones Científicas De Investigación
Insecticidal and Acaricidal Evaluation
Pyrimidinamine derivatives, such as 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, have shown promising results in insecticidal and acaricidal activities. Compounds in this category exhibited remarkable activities against pests like Aphis fabae and Tetranychus cinnabarinus, with some showing superior potency compared to commercial insecticides like imidacloprid and spirotetramat (Zhang et al., 2019).
Corrosion Inhibition
Pyrimidine derivatives have been synthesized as corrosion inhibitors for metals in acidic solutions. Research shows that these derivatives act as mixed-type inhibitors with predominant cathodic effectiveness, demonstrating good inhibition performance in protecting mild steel in highly acidic environments (Hou et al., 2019).
Antibacterial and Antifungal Efficacy
Studies on pyrimidinamine derivatives have revealed their effectiveness in combating bacterial and fungal infections. Synthesized compounds in this category have been evaluated for antibacterial and antifungal activities, showing potential as microbicidal agents (Patel & Mehta, 2010).
Material Science Applications
Pyrimidinamine derivatives have applications in material science, such as in the preparation of thermally stable, low dielectric constant polyimide and related nanofoams. These materials are characterized by excellent thermal stability and dielectric properties, making them suitable for various industrial applications (Aram & Mehdipour‐Ataei, 2013).
Molecular Structure Analysis
These compounds have been the subject of structural and electronic studies, shedding light on their molecular configurations and properties. Such research is crucial for understanding their reactivity and potential applications in various fields, including pharmacology and industrial chemistry (Nguyen & Tureček, 1997).
Nonlinear Optical Properties
Pyrimidinamine derivatives exhibit promising nonlinear optical (NLO) properties. They have been studied for their potential in optoelectronic applications due to their structural parameters, electronic properties, and significant NLO character (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been known to targetnicotinic acetylcholine receptors .
Mode of Action
It is suggested that the carbon atom of the tertiary amine connected with the 6-chloro-3-pyridinylmethyl moiety is an important active site of hydroxylation .
Biochemical Pathways
After the cleavage of the c–n bond, the olefin metabolite is converted to imidazole-nitramide and 6-chloronicotinic acid .
Result of Action
Similar compounds have shown promising cytotoxic effects against certain cancer cell lines .
Propiedades
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWINMRNCRGELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)
![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)
![2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395063.png)
![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)
![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)

